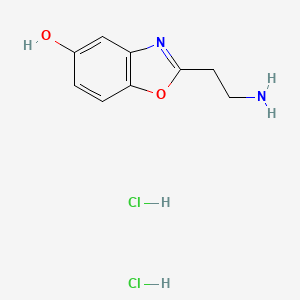

2-(2-Aminoethyl)-1,3-benzoxazol-5-ol;dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex organic molecules typically involves multiple steps, each requiring specific reagents and conditions. Unfortunately, without specific information on the compound , it’s challenging to provide a detailed synthesis analysis .

Chemical Reactions Analysis

The types of chemical reactions a compound can undergo are largely determined by its molecular structure. Without more specific information on the compound , it’s challenging to provide a detailed chemical reactions analysis .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. These can include things like melting point, boiling point, solubility, reactivity, and more. Without more specific information on the compound , it’s challenging to provide a detailed physical and chemical properties analysis .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activities

Compounds related to 2-(2-Aminoethyl)-1,3-benzoxazol-5-ol;dihydrochloride have been synthesized for their potential antimicrobial activities. For example, novel derivatives of 1,2,4-triazole and benzoxazole have been developed and shown to possess moderate to good antimicrobial properties against various microorganisms. These compounds are synthesized from primary amines and ester ethoxycarbonylhydrazones, indicating a methodological approach to creating benzoxazole derivatives with antimicrobial capabilities (Bektaş et al., 2007).

Antioxidant Activity and Physicochemical Properties

Another area of research focuses on the antioxidant activities and physicochemical properties of benzoxazole derivatives. Compounds have been synthesized to assess their in vitro antioxidant potential, comparing their efficacy to standard antioxidants. This research not only provides insights into the antioxidant capabilities of these compounds but also explores their physicochemical properties, including acidity, lipophilicity, and kinetic parameters, offering a comprehensive understanding of their behavior and potential applications in various fields (Yüksek et al., 2015).

Synthesis Methods and Optimization

Efforts have also been made to optimize the synthesis methods for benzoxazole derivatives. Research into the synthesis of 5-amino-2-(P-aminophenyl) benzoxazole, for instance, has led to the development of optimized conditions that enhance the yield and purity of the product. Such advancements in synthesis methods are crucial for increasing the efficiency and scalability of producing these compounds for further research and potential applications (Song Mei-xia, 2011).

Dopaminergic Activity

Research into the dopaminergic activity of benzoxazole and related compounds has revealed their potential as agonists for dopamine receptors. These findings are significant, as they suggest possible applications in treating conditions related to dopamine dysregulation, such as Parkinson's disease and other neurological disorders. The synthesis of these compounds involves complex chemical processes, leading to derivatives with varying degrees of dopaminergic activity, which can be further explored for therapeutic use (Pfeiffer et al., 1982).

Novel Synthesis Approaches

Innovative methods for synthesizing benzoxazolone derivatives have been developed, expanding the chemical diversity and potential applications of these compounds. For example, the synthesis of 3-alkylbenzoxazolones from N-alkyl-N-arylhydroxylamines showcases a novel approach that avoids the limitations of traditional methods. This research contributes to the broader understanding of benzoxazole chemistry and opens new avenues for the development of compounds with potential pharmaceutical and industrial applications (Ram & Soni, 2013).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(2-aminoethyl)-1,3-benzoxazol-5-ol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2.2ClH/c10-4-3-9-11-7-5-6(12)1-2-8(7)13-9;;/h1-2,5,12H,3-4,10H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAKUSDVYQOAUCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)N=C(O2)CCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(5-fluoropyrimidin-2-yl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-2-one](/img/structure/B2661425.png)

![1-(3-chlorophenyl)-4-(1-(2-morpholinoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2661427.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide](/img/structure/B2661428.png)

![4,7-Dimethyl-2-(3-methylbutyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2661430.png)

![2-(furan-2-yl)-N-[(furan-2-yl)methyl]-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2661431.png)

![(Z)-2,6-difluoro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2661437.png)

![N-[(2-Propan-2-yloxan-4-yl)methyl]but-2-ynamide](/img/structure/B2661438.png)

![N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-methoxybenzamide](/img/structure/B2661441.png)

![ethyl 2-(3-chlorobenzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2661444.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2661448.png)